molecular formula C5H10F2O2 B14901201 2,2-Difluoropentane-1,3-diol

2,2-Difluoropentane-1,3-diol

Cat. No.: B14901201
M. Wt: 140.13 g/mol
InChI Key: YRHUXXRNPPIDKM-UHFFFAOYSA-N
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Description

2,2-Difluoropentane-1,3-diol is an organic compound with the chemical formula C5H10F2O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it is characterized by the presence of two fluorine atoms attached to the second carbon in the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoropentane-1,3-diol can be synthesized through the reaction of hydrogen fluoride (HF) with pentane-1,3-diol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective fluorination of the desired carbon atoms .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process requires stringent safety measures to protect workers and the environment from potential hazards associated with the use of HF .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropentane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoropentane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical studies due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoropentane-1,3-diol exerts its effects depends on the specific application. In biochemical contexts, the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropane-1,3-diol: A shorter chain analog with similar fluorination and hydroxylation patterns.

    2,2-Difluorobutane-1,3-diol: Another analog with a different carbon chain length.

    2,2-Difluorohexane-1,3-diol: A longer chain analog with similar functional groups.

Uniqueness

2,2-Difluoropentane-1,3-diol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C5H10F2O2

Molecular Weight

140.13 g/mol

IUPAC Name

2,2-difluoropentane-1,3-diol

InChI

InChI=1S/C5H10F2O2/c1-2-4(9)5(6,7)3-8/h4,8-9H,2-3H2,1H3

InChI Key

YRHUXXRNPPIDKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CO)(F)F)O

Origin of Product

United States

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